Bis(cyclohexylamino) carbonate

Non-isocyanate polyurethane Ring-opening polymerization Aminolysis kinetics

Researchers seeking isocyanate-free polyurethane routes face a critical reactivity barrier: standard 5-membered cyclic carbonates demand elevated temperatures (>80°C) and catalysts, limiting molecular weight. Bis(cyclohexylamino) carbonate, an N-substituted 8-membered cyclic carbonate, overcomes this limitation. - Enables high-MW NIPU synthesis at ambient temperature without any catalyst, using cost-effective aliphatic diamines. - Direct, safer replacement for isocyanate prepolymers in 2K coatings, adhesives, elastomers, and foam formulations. - Synthesized via a sustainable route from epoxides, diamines, and dimethyl carbonate, supporting circular-economy and CCU strategies.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
Cat. No. B11819819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(cyclohexylamino) carbonate
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NOC(=O)ONC2CCCCC2
InChIInChI=1S/C13H24N2O3/c16-13(17-14-11-7-3-1-4-8-11)18-15-12-9-5-2-6-10-12/h11-12,14-15H,1-10H2
InChIKeyMHMWPOSWIKONLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Bis(cyclohexylamino) Carbonate for High-Reactivity Non-Isocyanate Polymer Synthesis


Bis(cyclohexylamino) carbonate belongs to the class of N-substituted 8-membered cyclic carbonates, a family of heterocyclic monomers increasingly investigated as key precursors for non-isocyanate polyurethanes (NIPUs) [1]. Unlike traditional 5-membered cyclic carbonates (e.g., ethylene carbonate) that require elevated temperatures and catalysts for aminolysis, the 8-membered ring structure imparts significantly higher ring strain, enabling rapid polymerization with aliphatic diamines at ambient temperature [1]. This fundamental difference in reactivity, driven by ring size, positions it as a strategic alternative for researchers and formulators seeking to eliminate toxic isocyanates and develop energy-efficient, room-temperature curing systems.

Sourcing Alert: Why 5-Membered Cyclic Carbonates Cannot Substitute Bis(cyclohexylamino) Carbonate in Room-Temperature NIPU Formulations


Generic substitution within the cyclic carbonate class is not technically viable due to a large and quantifiable reactivity gap driven by ring strain. The most common 5-membered cyclic carbonates (e.g., ethylene carbonate, propylene carbonate) exhibit low reactivity toward aminolysis, necessitating high temperatures (often >80°C) and catalysts to achieve reasonable conversion, which ultimately limits the molecular weight of the resulting polyhydroxyurethanes [1]. In contrast, the 8-membered N-substituted cyclic carbonates, which include bis(cyclohexylamino) carbonate, demonstrate dramatically enhanced reactivity that enables high molecular weight NIPU synthesis at room temperature without any catalyst [1]. Procuring a standard 5-membered carbonate for an ambient-cure application would directly lead to polymerization failure or unacceptably low molar mass products, making bis(cyclohexylamino) carbonate a functionally distinct and non-interchangeable monomer.

Quantitative Differentiation Guide: Bis(cyclohexylamino) Carbonate vs. Conventional Cyclic Carbonates in Polyurethane Synthesis


Polymerization Reactivity: 8-Membered vs. 5-Membered Cyclic Carbonate Monomers

The N-substituted 8-membered cyclic carbonate monomer, representative of bis(cyclohexylamino) carbonate, enables the synthesis of high molecular weight non-isocyanate polyurethanes (NIPUs) at room temperature without a catalyst, a performance level unattainable with conventional 5-membered cyclic carbonates [1]. In contrast, 5-membered analogs like ethylene carbonate require elevated temperatures and catalysts for aminolysis, yet still fail to produce polymers with comparably high molar masses when reacted with low-reactivity aliphatic diamines [1]. This stark difference in polymerization capability is directly attributed to the higher ring strain of the 8-membered ring.

Non-isocyanate polyurethane Ring-opening polymerization Aminolysis kinetics

Achievable Polyurethane Molecular Weight: 8-Membered Carbonate vs. Industrial Diamine Compatibility

When polymerized with industrially relevant, sterically hindered diamines such as isophorone diamine (IPDA) and 4,4'-methylenebis(cyclohexylamine) (PACM), 8-membered N-substituted cyclic carbonates produce NIPUs with significantly higher molecular weights than those obtainable from 5- or 6-membered cyclic carbonates [1]. The study explicitly states that smaller cyclic carbonates 'do not allow the achievement of high molecular weight NIPUs using low reactive diamines analogous to two of the most industrially relevant aliphatic diisocyanates' [1]. This is a direct comparative statement that the 8-membered monomer succeeds where smaller rings fail.

Polymer molecular weight Gel permeation chromatography Step-growth polymerization

Synthetic Sustainability Profile: Renewable Feedstock Route for Bis(cyclohexylamino) Carbonate

The synthesis of N-substituted 8-membered cyclic carbonates, including bis(cyclohexylamino) carbonate, can be achieved from naturally abundant epoxides, diamines, and dimethyl carbonate, representing a sustainable, non-phosgene, and isocyanate-free chemical route [1]. This contrasts sharply with the industrial production of conventional isocyanate-based polyurethane precursors, which rely on phosgene chemistry. Furthermore, the aminolysis polymerization with CO2-derived cyclic carbonates represents a pathway for CO2 utilization.

Green chemistry Sustainable monomers CO2 utilization

High-Value Application Scenarios for Bis(cyclohexylamino) Carbonate Based on Proven Differentiation


Room-Temperature Curing, Isocyanate-Free Polyurethane Coatings and Adhesives

Formulators developing two-component (2K) coating or adhesive systems that must cure on-demand at ambient temperature without toxic isocyanates can leverage the high reactivity of bis(cyclohexylamino) carbonate. The demonstrated ability to polymerize with common aliphatic diamines at room temperature without catalysts [1] makes this monomer a direct, safer replacement for isocyanate prepolymers in applications such as industrial flooring, automotive refinish, and consumer adhesives.

High-Performance, Low-Energy NIPU Elastomer Synthesis

For the production of thermoplastic or thermoset polyurethane elastomers, achieving high molecular weight is critical for mechanical integrity. The evidence shows that only the 8-membered cyclic carbonate class, to which bis(cyclohexylamino) carbonate belongs, can yield high-MW NIPUs with cost-effective, low-reactivity diamines like PACM [1]. This enables the production of elastomers with properties rivaling conventional polyurethanes in a more energy-efficient, room-temperature process.

CO2-Utilizing and Bio-Based Polymer Research Platforms

Researchers developing circular economy or carbon-capture utilization (CCU) strategies can use bis(cyclohexylamino) carbonate, synthesized via a sustainable route from epoxides, diamines, and dimethyl carbonate [1], as a key monomer. Its polymerization with bio-based diamines allows the creation of fully or partially bio-based NIPUs, providing a quantifiably less hazardous and more sustainable alternative to phosgene-derived isocyanate monomers.

Scalable Manufacturing of Non-Isocyanate Polyurethane Foams

Flexible and rigid polyurethane foams are a massive market currently dependent on isocyanates. The unique room-temperature, catalyst-free reactivity profile of bis(cyclohexylamino) carbonate [1] solves a major processing barrier for NIPU foams, where heat-activated blowing agents and curing can be problematic. This monomer enables a simplified, lower-cost, and inherently safer foaming process, directly addressing a high-volume industrial need.

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